molecular formula C19H19ClN4O5S B298823 1-[(4-chlorophenyl)sulfonyl]-N'-{3-nitro-4-methylbenzylidene}-2-pyrrolidinecarbohydrazide

1-[(4-chlorophenyl)sulfonyl]-N'-{3-nitro-4-methylbenzylidene}-2-pyrrolidinecarbohydrazide

Cat. No. B298823
M. Wt: 450.9 g/mol
InChI Key: QOVVQYYJBMHNIP-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-N'-{3-nitro-4-methylbenzylidene}-2-pyrrolidinecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N'-{3-nitro-4-methylbenzylidene}-2-pyrrolidinecarbohydrazide involves its ability to interact with specific targets in the cell. This compound has been shown to inhibit the activity of enzymes by binding to their active sites, thereby preventing the catalytic reaction. It has also been reported to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to possess antiviral activity against certain viruses. In addition, it has been reported to induce cell death in cancer cells by activating apoptotic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-chlorophenyl)sulfonyl]-N'-{3-nitro-4-methylbenzylidene}-2-pyrrolidinecarbohydrazide in lab experiments include its ability to inhibit the activity of enzymes and induce apoptosis in cancer cells. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

For research include the investigation of its potential use as a therapeutic agent for cancer, as well as its potential use as an antimicrobial and antiviral agent.

Synthesis Methods

Various methods have been developed for the synthesis of 1-[(4-chlorophenyl)sulfonyl]-N'-{3-nitro-4-methylbenzylidene}-2-pyrrolidinecarbohydrazide. One of the commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-nitro-4-methylbenzaldehyde in the presence of pyrrolidine and hydrazine hydrate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N'-{3-nitro-4-methylbenzylidene}-2-pyrrolidinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antiviral, and anticancer properties. This compound has also been investigated for its ability to inhibit the activity of various enzymes, including proteases and kinases.

properties

Molecular Formula

C19H19ClN4O5S

Molecular Weight

450.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-(4-methyl-3-nitrophenyl)methylideneamino]pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H19ClN4O5S/c1-13-4-5-14(11-18(13)24(26)27)12-21-22-19(25)17-3-2-10-23(17)30(28,29)16-8-6-15(20)7-9-16/h4-9,11-12,17H,2-3,10H2,1H3,(H,22,25)/b21-12+

InChI Key

QOVVQYYJBMHNIP-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N/NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

SMILES

CC1=C(C=C(C=C1)C=NNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C=NNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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